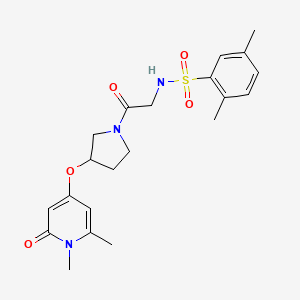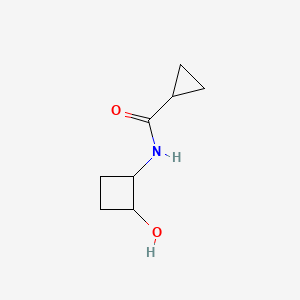![molecular formula C12H13FO B2651634 [3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287302-38-7](/img/structure/B2651634.png)
[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, commonly referred to as FPPP, is a synthetic compound that belongs to the family of cathinones. It is a psychoactive substance that has been used for recreational purposes due to its stimulant effects. However, its potential applications in scientific research have been a subject of interest for many researchers.
科学研究应用
FPPP has been used in scientific research as a tool to study the effects of cathinones on the central nervous system. It has been shown to have a similar mechanism of action to other cathinones, such as methcathinone and mephedrone. FPPP has been used to study the effects of cathinones on dopamine and serotonin transporters, which are important neurotransmitters in the brain. It has also been used to study the effects of cathinones on behavior and locomotor activity in animal models.
作用机制
FPPP acts as a reuptake inhibitor of dopamine and serotonin transporters, which leads to an increase in the extracellular concentration of these neurotransmitters. This increase in neurotransmitter concentration results in a stimulation of the central nervous system, leading to effects such as increased alertness, euphoria, and decreased appetite. FPPP also has a weak affinity for the norepinephrine transporter, which may contribute to its stimulant effects.
Biochemical and Physiological Effects:
The effects of FPPP on the central nervous system have been well documented. It has been shown to increase locomotor activity and cause hyperactivity in animal models. FPPP has also been shown to increase dopamine and serotonin release in the brain, which may contribute to its stimulant effects. However, the long-term effects of FPPP on the brain and other organs are not well understood.
实验室实验的优点和局限性
FPPP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. FPPP has also been used in several animal models, which allows for the study of its effects on behavior and locomotor activity. However, FPPP has several limitations for use in lab experiments. It is a psychoactive substance, which may make it difficult to control for confounding variables. Additionally, the long-term effects of FPPP on animal models are not well understood.
未来方向
For the study of FPPP include the study of its long-term effects and the development of new cathinone derivatives with improved pharmacological properties.
合成方法
FPPP can be synthesized using a variety of methods, including the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of the corresponding nitrile using lithium aluminum hydride. The purity and yield of the synthesized compound can be improved by using chromatographic techniques.
属性
IUPAC Name |
[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-10-3-1-9(2-4-10)12-5-11(6-12,7-12)8-14/h1-4,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCWJCBSBSQUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=C(C=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-Amino-1-[4-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2651560.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2651562.png)


![4-butoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2651568.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide](/img/structure/B2651569.png)

![{1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone](/img/structure/B2651572.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2651574.png)